3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dichlorobenzyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the pyrazole intermediate.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol or aldehyde derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
3-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-amino-1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-7-2-1-6(9(13)3-7)4-16-5-8(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSHYCIIMNLPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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